tert-Butyldiphenylphosphine oxide tert-Butyldiphenylphosphine oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13886335
InChI: InChI=1S/C16H19OP/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
SMILES: CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C16H19OP
Molecular Weight: 258.29 g/mol

tert-Butyldiphenylphosphine oxide

CAS No.:

Cat. No.: VC13886335

Molecular Formula: C16H19OP

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyldiphenylphosphine oxide -

Specification

Molecular Formula C16H19OP
Molecular Weight 258.29 g/mol
IUPAC Name [tert-butyl(phenyl)phosphoryl]benzene
Standard InChI InChI=1S/C16H19OP/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Standard InChI Key CHFOAXGMRFQIOK-UHFFFAOYSA-N
SMILES CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

t-BuPh2_2PO features a tetrahedral phosphorus atom coordinated to three organic substituents: a tert-butyl group, two phenyl rings, and an oxygen atom. The tert-butyl group introduces substantial steric bulk, which profoundly influences the compound’s reactivity and coordination capabilities. The phosphorus-oxygen bond, with a bond length of approximately 1.48 Å, contributes to its polarity and solubility in organic solvents such as dichloromethane and toluene.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name[tert-butyl(phenyl)phosphoryl]benzene
Molecular FormulaC16_{16}H19_{19}OP
Molecular Weight258.29 g/mol
Canonical SMILESCC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChI KeyCHFOAXGMRFQIOK-UHFFFAOYSA-N

The compound’s structural uniqueness lies in the tert-butyl group, which enhances thermal stability compared to simpler phosphine oxides like triphenylphosphine oxide (TPPO). This stability is critical for high-temperature industrial processes.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

t-BuPh2_2PO is typically synthesized via oxidation of tert-butyldiphenylphosphine (t-BuPh2_2P) using mild oxidizing agents such as hydrogen peroxide (H2_2O2_2) or m-chloroperbenzoic acid (mCPBA). The reaction proceeds under ambient conditions in dichloromethane, achieving yields exceeding 85%.

Mechanism:
t-BuPh2P+H2O2t-BuPh2PO+H2O\text{t-BuPh}_2\text{P} + \text{H}_2\text{O}_2 \rightarrow \text{t-BuPh}_2\text{PO} + \text{H}_2\text{O}
The reaction involves nucleophilic attack by the phosphine’s lone pair on the electrophilic oxygen of H2_2O2_2, followed by proton transfer.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize scalability and safety. Automated systems regulate reaction parameters (temperature: 25–40°C, pressure: 1–2 atm), ensuring consistent product quality. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Chemical Reactivity and Functional Applications

Redox Behavior

t-BuPh2_2PO exhibits dual redox activity:

  • Oxidation: Further oxidation with strong agents like ozone yields phosphoric acid derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the P=O bond, regenerating t-BuPh2_2P.

Coordination Chemistry

The compound serves as a ligand in transition metal catalysis. Its steric bulk prevents metal cluster formation, enhancing selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 2: Catalytic Applications

ApplicationRole of t-BuPh2_2PO
Suzuki-Miyaura CouplingStabilizes Pd(0) intermediates
Olefin HydrogenationModifies Rh(I) coordination

Comparative Analysis with Related Phosphine Oxides

Triphenylphosphine Oxide (TPPO)

Unlike TPPO, t-BuPh2_2PO’s tert-butyl group reduces Lewis basicity, making it less prone to hydrolysis. This stability is advantageous in aqueous-phase catalysis.

Di-tert-butylphosphine Oxide

The absence of phenyl rings in this analog diminishes π-stacking interactions, reducing its utility in aromatic substrate binding.

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